![molecular formula C16H19NO3 B5365426 N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)
N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide, also known as Fura-2, is a synthetic compound used in scientific research. It belongs to the class of furan compounds and has a molecular formula of C16H19NO2. Fura-2 is widely used in various biochemical and physiological experiments due to its unique properties.
Mecanismo De Acción
N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide works by binding to calcium ions in the cytoplasm of cells. When calcium ions bind to this compound, it undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift can be measured using a fluorescence microscope or spectrofluorometer, allowing researchers to monitor changes in intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular physiology and metabolism, making it an ideal tool for studying calcium signaling in cells. It does not interfere with other cellular processes and does not alter the behavior of cells in any significant way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide in lab experiments is its high sensitivity and specificity for calcium ions. It allows researchers to measure changes in calcium levels in real-time, providing valuable insights into cellular signaling pathways. This compound is also relatively easy to use and can be applied to a wide range of experimental systems.
However, this compound has some limitations in lab experiments. It requires the use of specialized equipment, such as a fluorescence microscope or spectrofluorometer, which can be expensive. This compound also has a limited dynamic range, which can make it difficult to accurately measure changes in calcium levels in some experimental systems.
Direcciones Futuras
There are several potential future directions for N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide research. One area of interest is the development of new fluorescent calcium indicators that are more sensitive and specific than this compound. Another direction is the use of this compound in combination with other imaging techniques, such as electron microscopy, to provide more detailed insights into cellular signaling pathways. Finally, this compound could be used in the development of new drugs that target calcium signaling pathways in various diseases.
Métodos De Síntesis
N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylfuran with 4-methoxyphenethylamine in the presence of a catalyst. The resulting intermediate is then converted into this compound by further chemical reactions and purification steps.
Aplicaciones Científicas De Investigación
N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide is primarily used as a fluorescent calcium indicator in various scientific research applications. It is commonly used in cell biology, neuroscience, and pharmacology research to measure changes in intracellular calcium levels. This compound is also used to study the mechanism of action of various drugs and to investigate the role of calcium signaling in cellular processes.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-9-15(12(3)20-10)16(18)17-11(2)13-5-7-14(19-4)8-6-13/h5-9,11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSGYGWOFDOOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5365349.png)
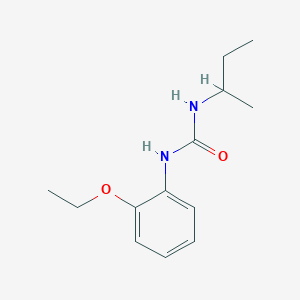
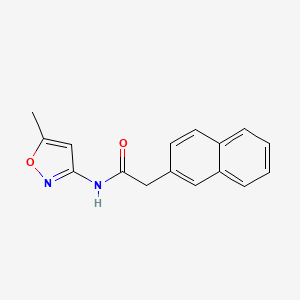
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)
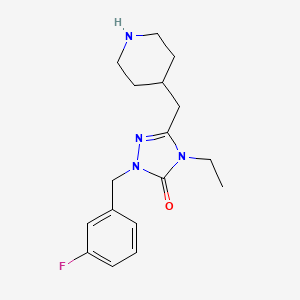

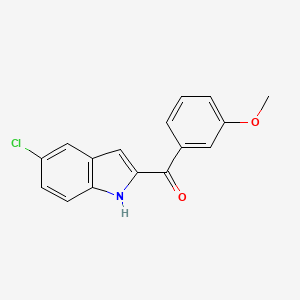
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)

![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)
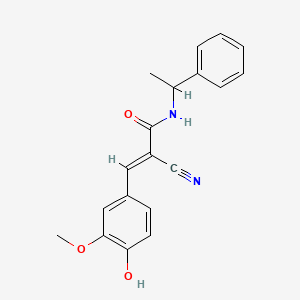
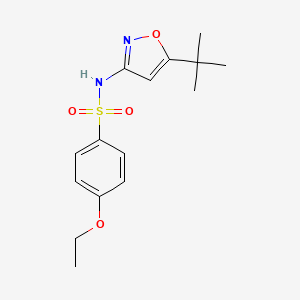
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
![4-[(4-butylbenzoyl)amino]benzoic acid](/img/structure/B5365456.png)